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molecular formula C9H15N3O B8729079 1-Amino-cyclohexanecarboxylic acid cyanomethyl amide

1-Amino-cyclohexanecarboxylic acid cyanomethyl amide

Cat. No. B8729079
M. Wt: 181.23 g/mol
InChI Key: RUWBBBUXZRUXBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06642239B2

Procedure details

FMOC-1-amino-cyclohexanecarboxylic acid cyanomethyl-amide (248 mmol) is dissolved in DMF (200 ml), piperidine (248 mmol) is added and the mixture is stirred at RT for 2 hours. The reaction mixture is poured into water (3000 ml) and stirred for 30 minutes. The suspension is filtered and the filtrate is acidified with HCl 4N and than extracted with ethyl acetate. NaOH 1N is added to make the water phase basic and the mixture is extracted three times with ethyl acetate. The organic fractions are dried over sodium sulfate and the solvent is evaporated. The residue is dried (vacuum) to yield a pale yellow oil. Rf=0.26 (CH2Cl2/MeOH=95:5).
Name
FMOC-1-amino-cyclohexanecarboxylic acid cyanomethyl-amide
Quantity
248 mmol
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
248 mmol
Type
reactant
Reaction Step Two
Name
Quantity
3000 mL
Type
reactant
Reaction Step Three
Name
CH2Cl2 MeOH
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([CH2:3][NH:4][C:5]([C:7]1([NH2:30])[CH2:12][CH2:11][CH2:10][CH2:9][CH:8]1C(OCC1C2C(=CC=CC=2)C2C1=CC=CC=2)=O)=[O:6])#[N:2].N1CCCCC1.O.C(Cl)Cl.CO>CN(C=O)C>[C:1]([CH2:3][NH:4][C:5]([C:7]1([NH2:30])[CH2:12][CH2:11][CH2:10][CH2:9][CH2:8]1)=[O:6])#[N:2] |f:3.4|

Inputs

Step One
Name
FMOC-1-amino-cyclohexanecarboxylic acid cyanomethyl-amide
Quantity
248 mmol
Type
reactant
Smiles
C(#N)CNC(=O)C1(C(CCCC1)C(=O)OCC1C2=CC=CC=C2C2=CC=CC=C12)N
Name
Quantity
200 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
248 mmol
Type
reactant
Smiles
N1CCCCC1
Step Three
Name
Quantity
3000 mL
Type
reactant
Smiles
O
Step Four
Name
CH2Cl2 MeOH
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)Cl.CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture is stirred at RT for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred for 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
The suspension is filtered
EXTRACTION
Type
EXTRACTION
Details
than extracted with ethyl acetate
ADDITION
Type
ADDITION
Details
NaOH 1N is added
EXTRACTION
Type
EXTRACTION
Details
the mixture is extracted three times with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic fractions are dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent is evaporated
CUSTOM
Type
CUSTOM
Details
The residue is dried (vacuum)
CUSTOM
Type
CUSTOM
Details
to yield a pale yellow oil

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
C(#N)CNC(=O)C1(CCCCC1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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